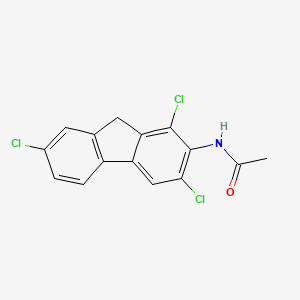
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H10Cl3NO It is known for its unique structure, which includes a fluorenyl group substituted with chlorine atoms and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide typically involves the chlorination of fluorenone followed by acetamidation. The process can be summarized as follows:
Chlorination of Fluorenone: Fluorenone is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 1, 3, and 7 positions.
Acetamidation: The chlorinated fluorenone is then reacted with acetamide in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of fluorenone are chlorinated using industrial chlorination equipment.
Continuous Acetamidation: The chlorinated product is continuously fed into reactors containing acetamide and base to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives with varying degrees of chlorination.
Reduction: Partially or fully dechlorinated fluorenylacetamide derivatives.
Substitution: Fluorenylacetamide derivatives with different substituents replacing chlorine atoms.
Aplicaciones Científicas De Investigación
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:
Enzyme Inhibition: It can inhibit specific enzymes, leading to altered biochemical pathways.
Receptor Binding: The compound may bind to cellular receptors, triggering downstream signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3,4-trichloro-7-fluoro-9H-fluoren-2-yl)acetamide
- N-(1,3,4,7-tetrachloro-9H-fluoren-2-yl)acetamide
Uniqueness
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide is unique due to its specific chlorination pattern and the presence of an acetamide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
735-15-9 |
|---|---|
Fórmula molecular |
C15H10Cl3NO |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
N-(1,3,7-trichloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H10Cl3NO/c1-7(20)19-15-13(17)6-11-10-3-2-9(16)4-8(10)5-12(11)14(15)18/h2-4,6H,5H2,1H3,(H,19,20) |
Clave InChI |
AVSJPMDLBLXRMN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C2C(=C1Cl)CC3=C2C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















